molecular formula C64H84F3N11O7S B12423067 N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide

N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide

Cat. No.: B12423067
M. Wt: 1208.5 g/mol
InChI Key: GLYGYEQLMMPSAW-QWQPEEPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of MS33 involves synthetic routes that include the use of specific reagents and reaction conditionsThe industrial production methods for MS33 are designed to ensure high yield and purity, often involving multiple steps of purification and quality control .

Chemical Reactions Analysis

MS33 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives of MS33, while reduction reactions may result in reduced forms of the compound .

Scientific Research Applications

MS33 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, MS33 is used as a tool for studying protein degradation and the mechanisms of action of various enzymes. In biology, it is used to investigate the role of WDR5 in cellular processes and to develop new therapeutic strategies for diseases such as acute myeloid leukemia. In medicine, MS33 is being explored as a potential treatment for cancer and other diseases that involve dysregulation of protein degradation pathways. In industry, MS33 is used in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

MS33 is unique in its ability to selectively degrade the WDR5 protein. Similar compounds include other protein degraders that target different proteins or use different mechanisms of action. For example, compounds that target epigenetic proteins or other components of the proteasome pathway may have similar effects but differ in their specificity and efficacy . Some of the similar compounds include those that target epigenetic readers, writers, and erasers .

Properties

Molecular Formula

C64H84F3N11O7S

Molecular Weight

1208.5 g/mol

IUPAC Name

N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[2-[4-[[3-[4-(4-methylpiperazin-1-yl)-3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]phenyl]phenyl]methyl]piperazin-1-yl]ethyl]undecanediamide

InChI

InChI=1S/C64H84F3N11O7S/c1-43-58(86-42-71-43)46-20-18-44(19-21-46)38-70-61(84)54-36-49(79)41-78(54)62(85)59(63(2,3)4)73-56(81)17-12-10-8-6-7-9-11-16-55(80)68-24-25-75-28-30-76(31-29-75)40-45-14-13-15-47(34-45)48-22-23-53(77-32-26-74(5)27-33-77)52(35-48)72-60(83)50-39-69-57(82)37-51(50)64(65,66)67/h13-15,18-23,34-35,37,39,42,49,54,59,79H,6-12,16-17,24-33,36,38,40-41H2,1-5H3,(H,68,80)(H,69,82)(H,70,84)(H,72,83)(H,73,81)/t49-,54+,59-/m1/s1

InChI Key

GLYGYEQLMMPSAW-QWQPEEPRSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NCCN4CCN(CC4)CC5=CC(=CC=C5)C6=CC(=C(C=C6)N7CCN(CC7)C)NC(=O)C8=CNC(=O)C=C8C(F)(F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NCCN4CCN(CC4)CC5=CC(=CC=C5)C6=CC(=C(C=C6)N7CCN(CC7)C)NC(=O)C8=CNC(=O)C=C8C(F)(F)F)O

Origin of Product

United States

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